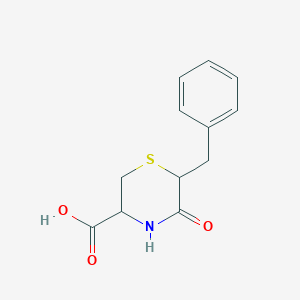

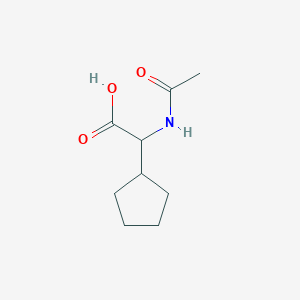

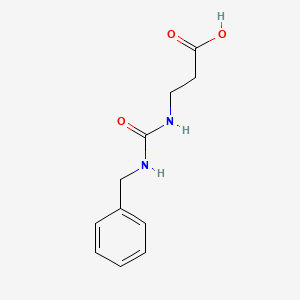

![molecular formula C9H10N4 B1285663 [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine CAS No. 956191-88-1](/img/structure/B1285663.png)

[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine

Vue d'ensemble

Description

6-(1H-pyrazol-1-yl)pyridin-3-ylmethylamine (6-PPMA) is an organic compound derived from the pyrazole ring system that has a wide variety of uses in scientific research. 6-PPMA has been studied extensively in the past few decades due to its unique properties and potential applications in a variety of fields.

Applications De Recherche Scientifique

Chemical Inhibition of Cytochrome P450 Isoforms

The significance of cytochrome P450 (CYP) enzymes in drug metabolism has been well documented, with an emphasis on understanding drug–drug interactions (DDIs). Chemical inhibitors, including [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine derivatives, play a crucial role in the in vitro assessment of CYP isoform contributions to drug metabolism. This research evaluates the potency and selectivity of these inhibitors to decipher the involvement of specific CYP isoforms, essential for predicting DDIs during drug coadministration (Khojasteh et al., 2011).

Chemistry and Properties of Pyridine Derivatives

The chemistry of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and related derivatives has been extensively reviewed. These derivatives, including this compound, exhibit diverse preparation procedures, properties, and complexation abilities, suggesting their potential for further exploration in various chemical and biological applications (Boča et al., 2011).

Spin Crossover Active Iron(II) Complexes

Research on iron(II) spin crossover (SCO) active complexes involving pyrazole-pyridine/pyrazine ligands has been highlighted. These ligands, including this compound derivatives, are crucial for the synthesis and magnetic properties of SCO materials. The review focuses on the synthesis, crystallization methods, and the impact of these methods on the SCO properties of the products, indicating the importance of these ligands in developing new magnetic materials (Olguín & Brooker, 2011).

Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives

The versatility of pyrazolo[3,4-b]pyridine scaffolds, including this compound, in kinase inhibition has been extensively explored. These scaffolds have been utilized in various patents, highlighting their ability to interact with kinases via multiple binding modes. This versatility positions them as key scaffolds in kinase inhibitor design, with potential applications across a broad range of kinase targets (Wenglowsky, 2013).

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biochemical context.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .

Analyse Biochimique

Biochemical Properties

[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is involved in numerous biological processes, including metabolism and aging. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound exhibits antiproliferative activity, indicating its potential as an anti-cancer agent . This compound can modulate cell signaling pathways, leading to altered gene expression and metabolic changes that inhibit cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its interaction with NAMPT results in the modulation of NAD+ levels, which in turn affects numerous downstream processes . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged antiproliferative activity in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reduced tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAMPT influences the NAD+ salvage pathway, which is essential for maintaining cellular energy balance and redox status . This compound can also affect other metabolic pathways by modulating the activity of key enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biological effects . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.

Propriétés

IUPAC Name |

(6-pyrazol-1-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZFUHSBSCYJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585418 | |

| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956191-88-1 | |

| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

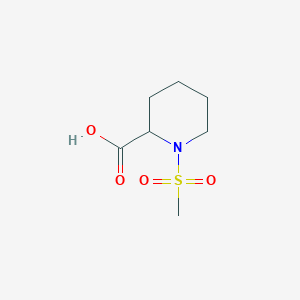

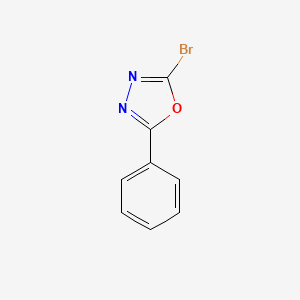

![N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine](/img/structure/B1285598.png)

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)